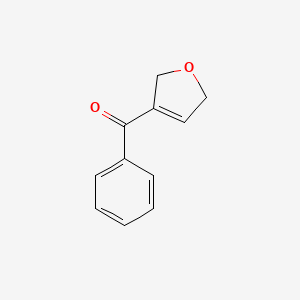
(2,5-Dihydrofuran-3-yl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2,5-Dihydrofuran-3-yl)(phenyl)methanone” is an organic compound. It’s a derivative of furan, which is a heterocyclic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . The compound is related to benzofuran-2-yl(phenyl)methanone, which has a molecular weight of 222.24 .
Scientific Research Applications
Antimicrobial and Antioxidant Properties
- A study by Rashmi et al. (2014) synthesized and characterized novel derivatives of (2,5-Dihydrofuran-3-yl)(phenyl)methanone, focusing on their antimicrobial and antioxidant properties. Their research concluded that certain derivatives exhibited significant antibacterial activities, though none showed antifungal activity. Additionally, some derivatives demonstrated notable antioxidant capabilities, highlighting their potential in relevant applications (Rashmi et al., 2014).
Inhibitory Activity on Protein Tyrosine Kinase
- Research by Zheng et al. (2011) focused on the synthesis of furan-2-yl(phenyl)methanone derivatives, examining their inhibitory activity on protein tyrosine kinases. Several of these derivatives displayed promising inhibitory activities, some even surpassing the positive reference compound genistein. This suggests their potential use in targeting specific protein kinases (Zheng et al., 2011).
Applications in Liquid Crystal Technology
- A study by Zhao et al. (2013) synthesized aryl(5-ferrocenyl-2 H -1,2,3-triazol-4-yl)methanone derivatives and investigated their liquid crystal properties. The research demonstrated that certain derivatives exhibited liquid crystal behaviors over a wide mesophase range, indicating their potential use in liquid crystal technology (Zhao et al., 2013).
Structural and Mechanistic Insights
- Anga et al. (2014) conducted a study on substituted perimidine derivatives, including phenyl(2-phenyl-2,3-dihydro-1H-perimidin-2-yl)methanone. This research provided structural and mechanistic insights into these compounds, which could be beneficial for further chemical applications (Anga et al., 2014).
Spectroscopic Properties and Quantum Chemical Studies
- Al-Ansari (2016) explored the spectroscopic properties of 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones, providing valuable information on their electronic absorption, excitation, and fluorescence properties. This is crucial for understanding their potential applications in various fields, including material science (Al-Ansari, 2016).
Safety and Hazards
Future Directions
The future of furan platform chemicals, including “(2,5-Dihydrofuran-3-yl)(phenyl)methanone”, is promising. There is a shift from traditional resources such as crude oil to biomass, and furan platform chemicals (FPCs) directly available from biomass are being explored for their potential in synthesizing a wide range of compounds .
Mechanism of Action
Target of Action
For instance, some benzofuran derivatives have been reported to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It’s worth noting that the suzuki–miyaura (sm) coupling reaction, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction, could be involved in its synthesis . This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The suzuki–miyaura (sm) coupling reaction, which may be involved in the synthesis of this compound, is known to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
Similar compounds, such as benzofuran derivatives, have been reported to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
properties
IUPAC Name |
2,5-dihydrofuran-3-yl(phenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c12-11(10-6-7-13-8-10)9-4-2-1-3-5-9/h1-6H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFVFVLPKGRVCON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(CO1)C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dihydrofuran-3-yl)(phenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(4-Phenyloxane-4-carbonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2901026.png)
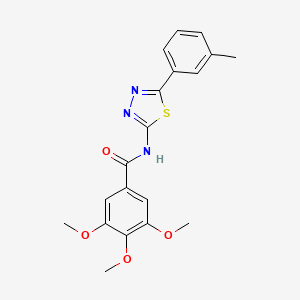
![5,7-diiodo-3-[4-(trifluoromethyl)benzoyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B2901031.png)

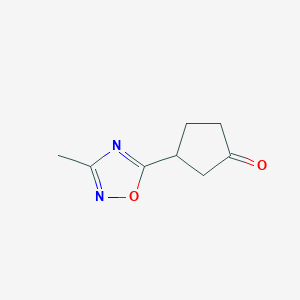
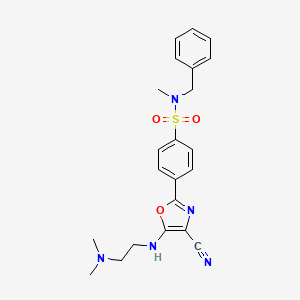
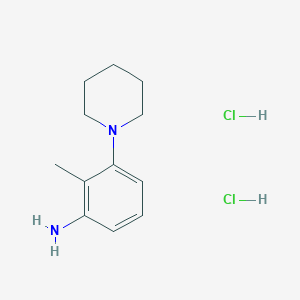
![N-benzyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-methyl-2-oxoacetamide](/img/structure/B2901041.png)
![4,6-Dimethyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinonitrile](/img/structure/B2901042.png)
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(m-tolyl)acetamide](/img/structure/B2901045.png)
![2-(4-Methylphenyl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2901046.png)

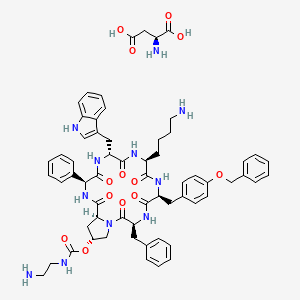
![1-Methyl-2,5,6,7-tetrahydropyrrolo[1,2-c]imidazole-3-thione](/img/structure/B2901049.png)